3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
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Description
“3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide” is a chemical compound with a complex structure . It is related to a class of compounds that have been developed by pharmaceutical companies for legitimate medical use .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoroethyl group and a piperidin-4-yl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, a related compound has a molecular weight of 383.81 . The exact properties of “this compound” would need to be determined experimentally.Future Directions
The future directions for research on “3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential uses in the development of new drugs could be explored .
Properties
IUPAC Name |
3-fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O/c16-13-3-1-2-12(8-13)14(22)20-9-11-4-6-21(7-5-11)10-15(17,18)19/h1-3,8,11H,4-7,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYUPBSHJWXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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